Z-Cefprozil

Descripción general

Descripción

Brisoral is a semi-synthetic, second-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including bronchitis, sinusitis, skin and soft tissue infections, and some ear infections. Brisoral is effective against both gram-positive and gram-negative bacteria. The bactericidal activity of Brisoral results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins, which are crucial for bacterial cell wall construction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brisoral is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves acylation, cyclization, and other chemical modifications to introduce the desired functional groups. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, Brisoral is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific microorganisms that produce the precursor compounds. These precursors are then chemically modified to produce Brisoral. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the antibiotic .

Análisis De Reacciones Químicas

Types of Reactions: Brisoral undergoes several types of chemical reactions, including:

Oxidation: Brisoral can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in Brisoral, altering its activity.

Substitution: Brisoral can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Brisoral, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Population Pharmacokinetics

Recent studies have established population pharmacokinetic (PPK) models for Z-Cefprozil. One study focused on healthy male Koreans and identified significant covariates influencing systemic clearance, such as creatinine clearance. The PPK parameters revealed that the cis- and total cefprozil exhibited similar pharmacokinetic profiles, while the trans-isomer differed significantly .

Key Pharmacokinetic Parameters:

| Parameter | Cis-Cefprozil | Trans-Cefprozil |

|---|---|---|

| Cmax (μg/mL) | 12.3 - 17.3 | Varies |

| Tmax (h) | 1.75 - 2.06 | Varies |

| AUC (μg·h/mL) | 46.0 - 65.0 | Varies |

| Half-life (h) | 1.67 | Varies |

Clinical Applications

This compound is indicated for treating various infections:

- Acute Otitis Media (AOM): Effective against AOM caused by resistant strains of bacteria .

- Skin and Skin Structure Infections: Used for uncomplicated infections caused by Staphylococcus aureus and Streptococcus pyogenes .

- Bronchitis: Prescribed for bacterial bronchitis cases .

Analytical Techniques

Bioequivalence Studies

A validated LC-MS/MS method was applied in a bioequivalence study comparing two formulations of cefprozil in healthy volunteers. The study highlighted the importance of understanding the pharmacokinetics of different formulations to ensure therapeutic equivalence .

Crystal Structure Analysis

The crystal structure of this compound monohydrate has been elucidated using synchrotron X-ray powder diffraction data, revealing insights into its molecular arrangement and hydrogen bonding network . This structural understanding aids in the development of more effective formulations and delivery systems.

Mecanismo De Acción

Brisoral exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins. Brisoral may also interfere with an autolysin inhibitor, enhancing its bactericidal activity .

Comparación Con Compuestos Similares

Cefprozil: Another second-generation cephalosporin with similar antibacterial activity.

Cefuroxime: A second-generation cephalosporin used to treat similar infections.

Cefaclor: Known for its effectiveness against respiratory tract infections.

Uniqueness: Brisoral is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a broad spectrum of bacteria. Its semi-synthetic nature allows for modifications that can enhance its stability and efficacy compared to other cephalosporins .

Actividad Biológica

Z-Cefprozil, a broad-spectrum oral cephalosporin antibiotic, demonstrates significant biological activity against various bacterial pathogens. This article provides an in-depth analysis of its pharmacokinetics, microbiological efficacy, clinical applications, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its effectiveness against both Gram-positive and Gram-negative bacteria. It is particularly noted for its stability against certain beta-lactamases, making it a valuable option in treating infections caused by resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key parameters include:

- Bioavailability : Approximately 100% for oral administration.

- Half-life : Ranges from 1.3 to 4 hours depending on the formulation and patient characteristics.

- Dosing Regimen : Typically administered at 500 mg twice daily for most infections.

The population pharmacokinetics (PPK) of this compound have been modeled to account for variability among individuals, particularly influenced by factors such as creatinine clearance .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value Range |

|---|---|

| Cmax (μg/mL) | 12.3 - 18.8 |

| Tmax (h) | 1.75 - 2.13 |

| AUC (μg·h/mL) | 46.0 - 71.8 |

| Half-life (h) | 1.3 - 4.0 |

Microbiological Activity

This compound exhibits broad-spectrum activity against a variety of pathogens. In vitro studies have shown its effectiveness against:

- Gram-positive bacteria : Streptococcus pyogenes, Streptococcus pneumoniae, and methicillin-susceptible Staphylococcus aureus.

- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and many Enterobacteriaceae.

The stability of this compound against hydrolysis by beta-lactamases enhances its clinical utility, particularly in treating infections caused by resistant organisms .

Table 2: In Vitro Activity Against Key Pathogens

| Pathogen | Susceptibility |

|---|---|

| Streptococcus pyogenes | Sensitive |

| Staphylococcus aureus (MSSA) | Sensitive |

| Haemophilus influenzae | Sensitive |

| Escherichia coli (non-ESBL) | Sensitive |

| ESBL-producing Enterobacteriaceae | Resistant |

Clinical Efficacy

Clinical trials comparing this compound to other antibiotics have demonstrated its efficacy in various infections:

- Tonsillopharyngitis : In a multicenter study, patients treated with this compound showed a clinical response rate of 95.3%, compared to 88.1% for penicillin V (P = 0.023) .

- Acute Otitis Media : this compound was found to be as effective as amoxicillin/clavulanate and cefaclor in pediatric patients .

Case Study: Treatment of Streptococcal Pharyngitis

In a randomized trial involving 409 children with streptococcal tonsillopharyngitis, the treatment with this compound resulted in a higher eradication rate of the original serotype compared to penicillin, although not statistically significant (91.3% vs. 87.4%) .

Safety Profile

This compound is generally well tolerated, with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea and nausea. The incidence of adverse effects is comparable to that of other antibiotics .

Propiedades

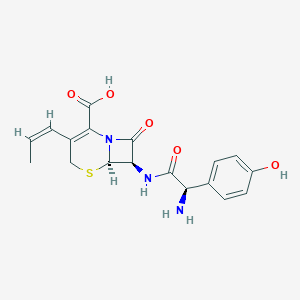

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-AGGBKSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873544 | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121412-77-9, 92665-29-7 | |

| Record name | Cefprozil anhydrous, Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Z-Cefprozil monohydrate and how was it determined?

A1: this compound monohydrate crystallizes in the monoclinic space group P21 (#4) with specific lattice parameters: a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, and β = 90.1250(4)° []. This structure was determined using synchrotron X-ray powder diffraction data and further refined using density functional theory (DFT) calculations []. Interestingly, while an orthorhombic model initially seemed plausible, a closer examination revealed peak splitting and shoulders, indicating the true monoclinic symmetry [].

Q2: How stable is this compound in oral suspension and what are the degradation pathways?

A2: The stability of this compound in oral suspension (CEFZIL) has been investigated under stress conditions []. Elevated temperature and relative humidity were found to induce degradation through reversible-consecutive and parallel reactions []. Notably, the isomerization of this compound to E-cefprozil is about ten times faster than the parallel degradation of individual isomers into their respective products []. This research also determined the kinetic and thermodynamic parameters (rate constants, activation energy, enthalpy, and entropy) for the degradation reactions of both isomers under various temperature and humidity conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.